N-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-(1,1-dioxothian-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-(1,1-dioxothian-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6S2/c17-15(8-11-2-1-7-23(18,19)10-11)16-24(20,21)13-3-4-14-12(9-13)5-6-22-14/h3-4,9,11H,1-2,5-8,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTYVDBVSQNKRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)CC(=O)NS(=O)(=O)C2=CC3=C(C=C2)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-(1,1-dioxothian-3-yl)acetamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.
Acetamide Formation: The final step involves the reaction of the sulfonylated benzofuran with an appropriate acetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-(1,1-dioxothian-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-(1,1-dioxothian-3-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Sulfonamides are known for their antibacterial properties, and this compound could be studied for similar effects or other biological activities.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Sulfonamide derivatives have been used in the treatment of various diseases, and this compound might offer new opportunities for drug development.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-(1,1-dioxothian-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonyl group could play a key role in binding to the target molecules, while the benzofuran and acetamide moieties might influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Benzofuran Derivatives: Compounds containing the benzofuran ring, known for various biological activities.
Acetamide Derivatives: Compounds with the acetamide functional group, used in pharmaceuticals and industrial applications.
Uniqueness
N-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-(1,1-dioxothian-3-yl)acetamide is unique due to its combination of the benzofuran ring, sulfonyl group, and acetamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
